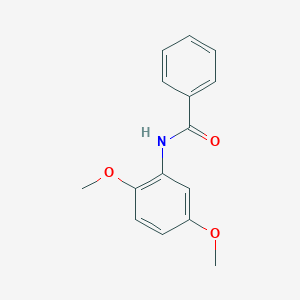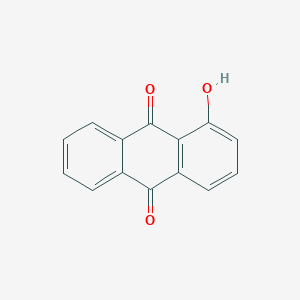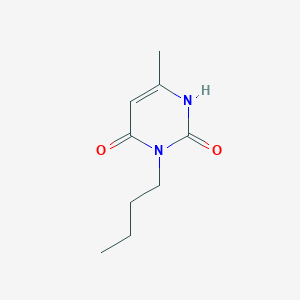![molecular formula C63H116O12 B087007 1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] CAS No. 139-43-5](/img/structure/B87007.png)
1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate], commonly known as glyceryl tris(12-acetoxy stearate) or GTS, is a triester compound synthesized from glycerol and acetoxy stearic acid. GTS is a widely used surfactant and emulsifier in various industries, including cosmetics, food, and pharmaceuticals. In recent years, GTS has gained attention in scientific research due to its potential applications in drug delivery, gene therapy, and biomedical imaging.
Mechanism Of Action
The mechanism of action of GTS in drug delivery is based on the formation of micelles. The hydrophobic core of the micelles can encapsulate the drug, while the hydrophilic shell can stabilize the micelles and prevent aggregation. The micelles can then be internalized by cells through endocytosis, leading to the release of the drug in the cytoplasm.
Biochemical And Physiological Effects
GTS has been shown to have low toxicity and biocompatibility in vitro and in vivo. In animal studies, GTS has been used as a carrier for anticancer drugs and has shown promising results in reducing tumor growth and increasing survival rates. GTS has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its high lipid content.
Advantages And Limitations For Lab Experiments
One of the main advantages of GTS is its versatility as a surfactant and emulsifier. GTS can be easily synthesized and modified to tailor its properties for specific applications. However, one limitation of GTS is its low solubility in water, which can limit its use in aqueous systems. Additionally, the synthesis of GTS can be challenging and requires careful control of reaction conditions to obtain a high yield and purity.
Future Directions
There are several potential future directions for research on GTS. One area of interest is the development of GTS-based nanocarriers for targeted drug delivery. These nanocarriers could be functionalized with targeting ligands, such as antibodies or peptides, to improve the specificity of drug delivery. Another potential application of GTS is in the field of gene therapy, where GTS-based micelles could be used to deliver nucleic acids, such as siRNA or CRISPR-Cas9, to target cells. Finally, GTS could be further investigated as a contrast agent for MRI, with modifications to improve its imaging properties and reduce toxicity.
Synthesis Methods
GTS can be synthesized through a simple esterification reaction between glycerol and acetoxy stearic acid. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy solid that is soluble in organic solvents, such as chloroform and methanol.
Scientific Research Applications
GTS has been extensively studied for its potential applications in drug delivery and gene therapy. Due to its amphiphilic nature, GTS can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs or nucleic acids. These micelles can protect the cargo from degradation and enhance its cellular uptake and bioavailability.
properties
CAS RN |
139-43-5 |
|---|---|
Product Name |
1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate] |
Molecular Formula |
C63H116O12 |
Molecular Weight |
1065.6 g/mol |
IUPAC Name |
2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |
InChI Key |
FNOXLRARSOMOQK-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Other CAS RN |
139-43-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



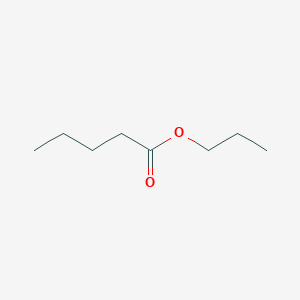
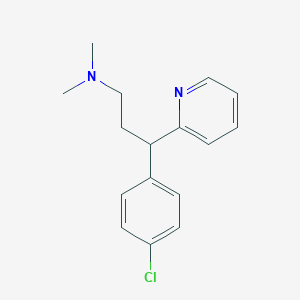
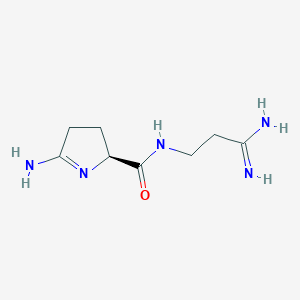
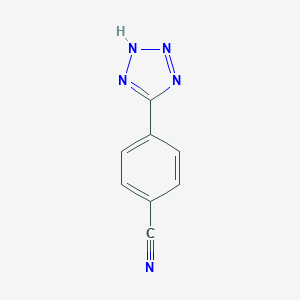
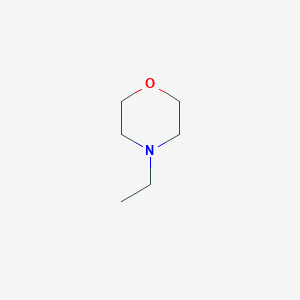


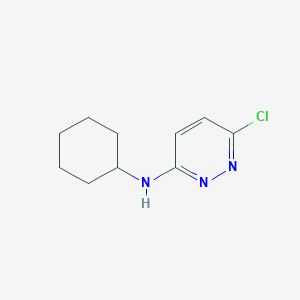
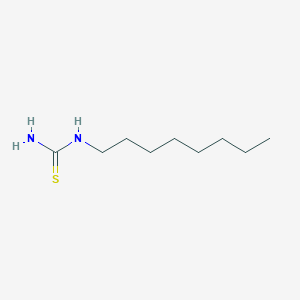
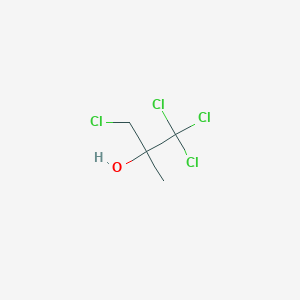
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
